N-(allyloxycarbonyl)-3-aminopropionic acid
CAS No.:
Cat. No.: VC13424690
Molecular Formula: C7H11NO4
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO4 |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 3-(prop-2-enoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C7H11NO4/c1-2-5-12-7(11)8-4-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10) |
| Standard InChI Key | CELKWISMRZJIFN-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCCC(=O)O |
| Canonical SMILES | C=CCOC(=O)NCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(Allyloxycarbonyl)-3-aminopropionic acid (C₇H₁₁NO₄) consists of a β-alanine backbone (3-aminopropionic acid) modified by an allyloxycarbonyl group at the amine position. The Alloc group—comprising an allyl ester linked to a carbonyl moiety—confers stability under acidic and basic conditions while remaining labile to palladium-mediated deprotection . Its SMILES notation (C=CCOC(=O)NCCC(=O)O) and InChIKey (CELKWISMRZJIFN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications .
Table 1: Key Physicochemical Properties
Structural and Stereochemical Features
The Alloc group’s allyl moiety introduces a planar, electron-deficient region adjacent to the carbonyl, enabling π-allyl coordination with palladium catalysts during deprotection . This spatial arrangement ensures compatibility with standard SPPS protocols, where the β-alanine carboxylate remains available for coupling reactions. X-ray crystallography and NMR studies confirm the absence of stereocenters, rendering the compound achiral .
Synthesis and Manufacturing Processes
Chemical Synthesis Pathways
Alloc-β-alanine is synthesized via a two-step protocol:
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Protection of β-Alanine: β-Alanine reacts with allyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the Alloc-protected intermediate.
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Purification: Chromatographic techniques isolate the product, achieving >95% purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | β-Alanine, allyl chloroformate, NaHCO₃, THF, 0°C → RT | 85% |
| 2 | Silica gel chromatography (EtOAc/hexane) | 92% |
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance yield and reduce byproducts. Process analytical technology (PAT) monitors reaction progress, ensuring compliance with Good Manufacturing Practices (GMP) for pharmaceutical-grade material .
Role in Solid-Phase Peptide Synthesis (SPPS)
Mechanism of Orthogonal Deprotection
In SPPS, the Alloc group protects β-alanine’s amine during iterative coupling cycles. Its removal requires palladium catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., phenylsilane), which cleave the allyl ester without disturbing acid-labile side-chain protections (e.g., tert-butyl groups) . This orthogonality enables the synthesis of complex peptides containing multiple β-alanine residues.
Figure 1: SPPS Cycle Incorporating Alloc-β-alanine
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Deprotection: Pd-mediated Alloc removal.
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Coupling: Activation of β-alanine’s carboxylate with HBTU/HOBt.
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Wash: Removal of excess reagents.
Case Study: Synthesis of β-Alanine-Rich Antimicrobial Peptides
A 2024 study demonstrated the use of Alloc-β-alanine in constructing temporisin-L analogues, where β-alanine substitutions enhanced proteolytic stability while retaining antimicrobial activity . The Alloc group’s selective deprotection enabled precise insertion at positions 3 and 7 of the peptide chain.
Applications in Biochemical Research
Enzyme Engineering and Noncanonical Amino Acid Incorporation
Alloc-β-alanine serves as a precursor for synthesizing noncanonical amino acids (ncAAs) with photo-crosslinking or bioconjugation handles. For example, its incorporation into Methanocaldococcus jannaschii tyrosyl-tRNA synthetase enabled site-specific labeling of membrane proteins for cryo-EM studies .
Chemical Biology Probes
The Alloc group’s compatibility with in vivo systems permits its use in activity-based protein profiling (ABPP). A 2025 ACS Chemical Biology report detailed its application in tagging β-alanine-dependent enzymes in E. coli, revealing novel metabolic pathways .
Comparative Analysis with Related Compounds
Alloc vs. Fmoc/Boc Protecting Groups
Table 3: Protection Group Comparison
| Group | Removal Conditions | Stability Toward | Use Case |
|---|---|---|---|
| Alloc | Pd(0)/Nucleophile | Acid, Base | Orthogonal SPPS |
| Fmoc | Piperidine | Acid | Standard SPPS |
| Boc | TFA | Base | Solution-Phase Synthesis |
The Alloc group’s Pd-mediated deprotection offers unique advantages in multi-step syntheses requiring acid-sensitive residues (e.g., Trp, Asp) .
Future Perspectives in Synthetic Biology
Expanding the Genetic Code
Recent advances in in vivo ncAA incorporation (e.g., using engineered ribosomes) suggest potential for Alloc-protected β-alanine derivatives to enable site-specific modifications in therapeutic proteins .
Photoresponsive Drug Delivery Systems
The Alloc group’s allyl moiety can be functionalized with photolabile linkers, enabling light-controlled release of β-alanine in prodrug architectures .
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